Diethyl (1,1-dioxidotetrahydrothien-3-yl)malonate
Description
Diethyl (1,1-dioxidotetrahydrothien-3-yl)malonate is a malonic acid derivative characterized by a tetrahydrothiophene sulfone (1,1-dioxidotetrahydrothienyl) substituent. This compound is structurally distinct from simpler malonate esters due to the electron-withdrawing sulfone group, which significantly influences its reactivity, stability, and applications in organic synthesis and pharmaceuticals. Its synthesis likely involves the oxidation of a tetrahydrothiophene ring followed by esterification with malonic acid .
Properties
IUPAC Name |
diethyl 2-(1,1-dioxothiolan-3-yl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O6S/c1-3-16-10(12)9(11(13)17-4-2)8-5-6-18(14,15)7-8/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZIZOUPRLJLLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCS(=O)(=O)C1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4785-62-0 | |
| Record name | 4785-62-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152574 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (1,1-dioxidotetrahydrothien-3-yl)malonate typically involves the reaction of tetrahydrothiophene with diethyl malonate in the presence of an oxidizing agent to introduce the sulfone group. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A base such as sodium ethoxide or potassium carbonate is often used to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the oxidizing agents and other reactive chemicals involved.
Chemical Reactions Analysis
Types of Reactions
Diethyl (1,1-dioxidotetrahydrothien-3-yl)malonate can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Synthesis of Bioactive Molecules
Diethyl (1,1-dioxidotetrahydrothien-3-yl)malonate serves as a precursor in the synthesis of several bioactive compounds. It is utilized in the preparation of pharmaceuticals due to its ability to undergo various chemical transformations. For instance, derivatives of this compound have been synthesized for use as:
- Anticonvulsants : Compounds derived from diethyl malonate have been reported to exhibit anticonvulsant activity, making them potential candidates for epilepsy treatment.
- Anti-inflammatory agents : Research indicates that certain derivatives possess anti-inflammatory properties, contributing to the development of new therapeutic agents for inflammatory diseases.
Case Study: Synthesis of Anticonvulsant Agents
A study demonstrated the synthesis of a series of 3-substituted tetrahydrothieno[3,2-c]pyran derivatives from this compound. The synthesized compounds were evaluated for their anticonvulsant activity using the maximal electroshock seizure test in mice, showing promising results .
Agricultural Applications
2.1 Development of Pesticides
The compound has been explored for its potential in developing novel pesticides. Its derivatives are involved in synthesizing agrochemicals that target specific pests while minimizing environmental impact.
Table 1: Examples of Pesticides Derived from this compound
| Pesticide Name | Target Pest | Mechanism of Action |
|---|---|---|
| Sethoxydim | Grassy weeds | Inhibits acetyl-CoA carboxylase |
| 2-amino-4-chloro-6-methoxypyrimidine | Various broadleaf weeds | Disrupts amino acid synthesis |
Chemical Research Applications
3.1 Malonic Ester Synthesis
This compound can be used in malonic ester synthesis, a method for producing substituted acetic acids. This reaction involves forming a carbanion which can then be alkylated and subsequently decarboxylated to yield various acetic acid derivatives.
3.2 Claisen Condensation Reactions
The compound participates in Claisen condensation reactions, allowing for the formation of β-keto esters. This reaction is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.
Biochemical Applications
4.1 Inhibition Studies
Research has shown that this compound and its derivatives can inhibit specific enzymes involved in metabolic pathways. For example, studies have investigated its role as an inhibitor of succinate dehydrogenase, which is vital in mitochondrial respiration and energy production .
Mechanism of Action
The mechanism of action of diethyl (1,1-dioxidotetrahydrothien-3-yl)malonate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The sulfone group can act as an electron-withdrawing group, influencing the reactivity of the compound. The ester groups can undergo hydrolysis or substitution reactions, making the compound versatile in synthetic applications.
Comparison with Similar Compounds
Knoevenagel Condensation
Diethyl malonate readily undergoes Knoevenagel condensations with aldehydes (e.g., benzaldehyde) to form α,β-unsaturated esters. The sulfone group in the target compound likely accelerates enolate formation due to its electron-withdrawing nature, enhancing reaction rates compared to unsubstituted diethyl malonate .
Copper-Catalyzed α-Arylation
Diethyl malonate undergoes α-arylation with aryl iodides under mild CuI catalysis (room temperature, 2-picolinic acid ligand) .
Fluorination Reactions
In direct fluorination, diethyl malonate forms fluoromalonates. The sulfone group in the target compound could stabilize transition states or intermediates, though competing side reactions (e.g., difluorination) may arise due to increased acidity .
Physical-Chemical Properties
The sulfone group increases polarity and boiling point compared to diethyl malonate. This affects solubility in organic solvents and interactions in binary mixtures (e.g., with ketones). For instance:
- Diethyl malonate + acetophenone mixtures show temperature-dependent surface tension changes .
- The sulfone analog likely exhibits stronger dipole-dipole interactions, altering miscibility profiles.
Biological Activity
Diethyl (1,1-dioxidotetrahydrothien-3-yl)malonate is a synthetic compound that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 278.321 g/mol. The compound features a tetrahydrothienyl moiety, which is significant for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in the realm of enzyme inhibition and receptor modulation.
Enzyme Inhibition
- Matrix Metalloproteinase Inhibition : Studies have shown that compounds similar to this compound can inhibit matrix metalloproteinases (MMPs), which are implicated in various pathological conditions such as cancer and arthritis. MMP inhibitors are crucial for therapeutic strategies aimed at preventing tissue degradation and metastasis .
- Antiviral Activity : Research has explored the antiviral properties of diethyl malonate derivatives. For instance, certain derivatives demonstrated efficacy against HIV by inhibiting viral replication through interference with viral enzymes .
Receptor Modulation
This compound has been studied for its potential to act as a modulator of cannabinoid receptors. The structural analogs synthesized from diethyl malonate have shown promise in enhancing cannabinoid receptor activity, which is relevant for pain management and neuroprotection .
Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of this compound in various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, highlighting its potential as a therapeutic agent against specific cancer types.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| A549 (Lung) | 20 |
| HeLa (Cervical) | 12 |
Study 2: Anti-inflammatory Effects
Another significant study investigated the anti-inflammatory effects of this compound using an animal model of arthritis. The administration of this compound resulted in a marked reduction in inflammatory markers and joint swelling.
The biological activity of this compound is thought to be mediated through multiple pathways:
- Inhibition of MMPs : By binding to the active site of MMPs, it prevents substrate cleavage, thereby reducing tissue remodeling associated with inflammation and cancer progression.
- Cannabinoid Receptor Interaction : The compound may enhance the binding affinity of endogenous cannabinoids to their receptors, leading to increased analgesic effects.
Q & A
Q. How do environmental factors (e.g., pH, temperature) affect the stability of this compound in long-term storage?
- Stability Studies :
- pH : Degradation accelerates under strongly acidic (pH <2) or basic (pH >10) conditions due to ester hydrolysis.
- Temperature : Arrhenius plots show decomposition rates double per 10°C increase. Store at -20°C under inert atmosphere (N₂/Ar) with desiccants.
- Analytical Tools : Accelerated aging tests monitored by TGA and NMR .
Notes on Evidence Utilization:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
